molecular formula C8H10Cl3NO3 B1441622 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid CAS No. 1236256-62-4

1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid

Cat. No.: B1441622
CAS No.: 1236256-62-4
M. Wt: 274.5 g/mol
InChI Key: RZPUEXMRFGBXAY-UHFFFAOYSA-N
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Description

1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is a chemical compound. It is an analogue of acetic acid where the three hydrogen atoms of the methyl group of acetic acid have been replaced by chlorine atoms . It is also known as TCA, TCAA, or trichloroethanoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C7H10Cl3NO . The related compound, trichloroacetyl chloride, has a molecular weight of 181.833 .


Physical And Chemical Properties Analysis

Trichloroacetic acid, a related compound, is a white crystalline solid with a sharp pungent smell . It has a density of 1.63 g/cm³, a melting point of 57 to 58 °C, and a boiling point of 196 to 197 °C .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research on nucleophilic aromatic substitution reactions involving piperidine derivatives demonstrates the fundamental chemical reactions that compounds like 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid might undergo. These studies provide insights into how piperidine reacts with nitro-group-containing compounds, which is relevant for understanding the chemical behavior and potential synthetic applications of trichloroacetyl-piperidine derivatives (Pietra & Vitali, 1972).

Biocatalyst Inhibition by Carboxylic Acids

The understanding of how carboxylic acids, including those structurally related to this compound, inhibit biocatalysts like microbes, is crucial for both environmental and industrial applications. This research sheds light on the microbial inhibition mechanisms of carboxylic acids and offers strategies to engineer robust strains for industrial performance, indicating the environmental and biological relevance of such compounds (Jarboe et al., 2013).

Halogenated Ethylene Metabolism

Studies on the metabolism of chlorinated ethylenes help understand the environmental fate and toxicological aspects of halogen-containing compounds, including trichloroacetyl derivatives. These findings are pertinent for assessing the environmental impact and safety considerations of using and disposing of such chemicals (Leibman & Ortiz, 1977).

Reactive Extraction of Carboxylic Acids

Research on the extraction of carboxylic acids using organic solvents and supercritical fluids highlights the industrial and environmental applications of carboxylic acid derivatives. These methods are crucial for separating and purifying carboxylic acids from mixtures, demonstrating the practical applications of trichloroacetyl-piperidine derivatives in chemical processing and environmental remediation (Djas & Henczka, 2018).

Safety and Hazards

Trichloroacetyl chloride, a related compound, is classified as a substance that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid plays a significant role in biochemical reactions, particularly in protein precipitation. The compound interacts with proteins, leading to their precipitation through the formation of a stable, partially structured intermediate state . This interaction is primarily driven by the trichloroacetyl group’s ability to induce conformational changes in proteins, resulting in their aggregation and precipitation . The compound’s interaction with proteins is reversible, allowing for the redissolution of precipitated proteins under specific conditions .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by altering protein structures and interactions, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to induce protein precipitation can disrupt normal cellular functions, leading to changes in cell behavior and viability . Additionally, its effects on protein conformation can influence the stability and activity of key cellular proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteins, leading to the formation of a partially structured intermediate state . This state is characterized by the disruption of stabilizing interactions within the protein, resulting in its aggregation and precipitation . The compound’s trichloroacetyl group plays a crucial role in this process, as it induces conformational changes that promote protein-protein interactions and aggregation . These interactions are reversible, allowing for the redissolution of precipitated proteins under specific conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can induce protein precipitation within a short period, but the stability of the precipitated proteins and the reversibility of the process can vary depending on the experimental conditions . Long-term exposure to the compound may lead to sustained changes in cellular function and protein stability .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may induce mild protein precipitation and minimal cellular disruption . At higher doses, the compound can cause significant protein aggregation, leading to adverse effects on cellular function and viability . Threshold effects have been observed, where a certain dosage level is required to induce noticeable changes in protein precipitation and cellular behavior . Toxic effects at high doses may include cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to protein metabolism . The compound interacts with enzymes and cofactors that regulate protein folding and stability, influencing metabolic flux and metabolite levels . Its ability to induce protein precipitation can affect the overall metabolic balance within cells, leading to changes in the levels of key metabolites and intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is also affected by its ability to induce protein precipitation, which can lead to localized aggregation of proteins and altered cellular distribution patterns .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The compound’s ability to induce protein precipitation can also impact its subcellular localization, leading to the formation of protein aggregates in specific cellular regions .

Properties

IUPAC Name

1-(2,2,2-trichloroacetyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPUEXMRFGBXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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